molecular formula C10H20N2O2 B13465953 Methyl 2-(1,4-diazepan-1-yl)-2-methylpropanoate

Methyl 2-(1,4-diazepan-1-yl)-2-methylpropanoate

Cat. No.: B13465953
M. Wt: 200.28 g/mol
InChI Key: PKNJWXJVEOQIME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(1,4-diazepan-1-yl)-2-methylpropanoate is a chemical compound that belongs to the class of diazepanes. Diazepanes are seven-membered nitrogen-containing heterocycles that have gained significant attention due to their wide range of biological activities and applications in pharmaceuticals. This compound, in particular, is of interest for its potential use in various scientific and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1,4-diazepan-1-yl)-2-methylpropanoate typically involves the formation of the diazepane ring followed by esterification. One common method is the intramolecular asymmetric reductive amination of aminoketones using imine reductase enzymes . This method provides high enantiomeric excess and avoids the use of heavy metal catalysts and halogenated solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts, such as imine reductases, can be scaled up for industrial applications, providing an efficient and environmentally friendly approach to production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,4-diazepan-1-yl)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-(1,4-diazepan-1-yl)-2-methylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(1,4-diazepan-1-yl)-2-methylpropanoate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

methyl 2-(1,4-diazepan-1-yl)-2-methylpropanoate

InChI

InChI=1S/C10H20N2O2/c1-10(2,9(13)14-3)12-7-4-5-11-6-8-12/h11H,4-8H2,1-3H3

InChI Key

PKNJWXJVEOQIME-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OC)N1CCCNCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.